2,4-Diamino-6-nitrotoluene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Metabolism Studies:

2,4-DANT is a metabolite of the explosive 2,4,6-trinitrotoluene (TNT) []. This means it is a substance formed by the breakdown of TNT in living organisms. Studying the presence and levels of 2,4-DANT in urine or other biological samples can be helpful in:

- Monitoring exposure to TNT: Measuring 2,4-DANT levels can provide a non-invasive way to assess exposure to TNT in individuals working in environments where it is used, such as munitions factories or environmental cleanup sites [].

- Understanding TNT metabolism: Research on 2,4-DANT contributes to the understanding of the various pathways through which the body breaks down TNT []. This knowledge can be valuable in developing strategies to reduce the potential health risks associated with TNT exposure.

Bacterial Degradation of Pollutants:

Some studies have explored the potential of certain bacteria to degrade 2,4-DANT and other nitroaromatic compounds, which are a class of environmental pollutants []. These bacteria can potentially be used in bioremediation efforts to clean up contaminated soil and water. However, further research is needed to evaluate the efficiency and feasibility of this approach for practical applications.

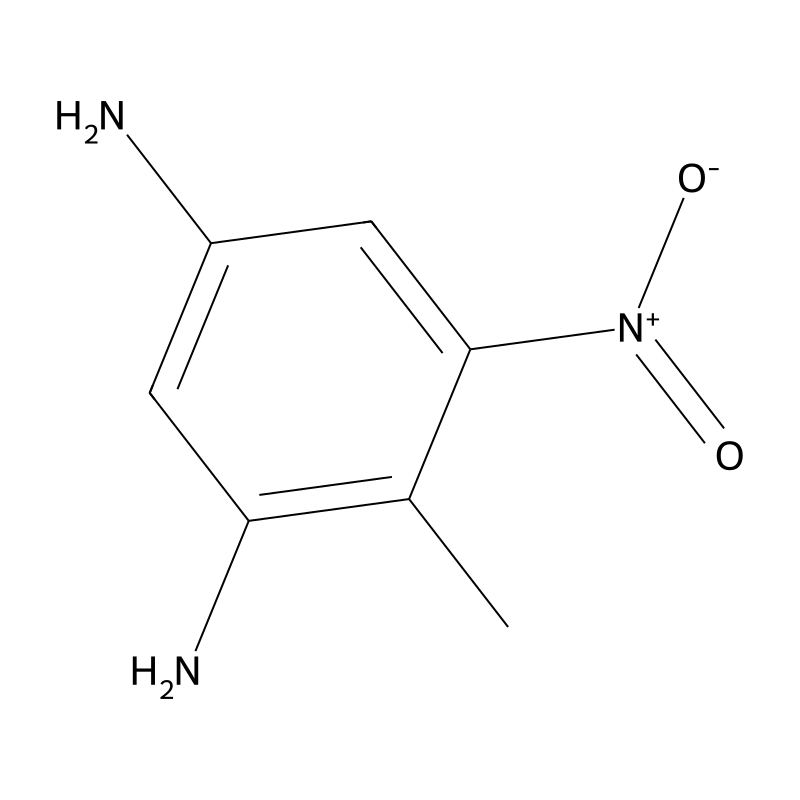

2,4-Diamino-6-nitrotoluene is an organic compound with the molecular formula CHNO. This compound belongs to the class of amino-nitrotoluenes, characterized by the presence of two amino groups and one nitro group attached to a toluene ring. Specifically, it has amino groups at positions 2 and 4, and a nitro group at position 6 of the aromatic ring. The compound is typically produced as a yellow crystalline solid and is known for its role in various chemical processes, particularly in the synthesis of explosives and dyes.

There is no documented information regarding a specific mechanism of action for 2,4-DANT. Its potential presence as a metabolite suggests it might participate in metabolic pathways within organisms, but the details of such mechanisms are not available.

- Toxicity: The presence of the nitro group suggests potential toxicity. However, the extent of toxicity and specific effects are unknown.

- Flammability: The nitro group can make the compound flammable. However, the specific flammability data is not available.

- Reactivity: The nitro group can make the compound reactive with other chemicals, potentially leading to hazardous reactions. However, specific reactivity hazards are unknown.

- Reduction Reactions: It can undergo reduction to form various derivatives, such as 2,4-diaminotoluene. This process often involves catalytic hydrogenation or chemical reducing agents.

- Acetylation: The compound can react with acetic anhydride to form monoacetyl derivatives, which are useful in further chemical syntheses .

- Nitration: As an aromatic compound, it can be nitrated further to introduce additional nitro groups under controlled conditions.

Several methods exist for synthesizing 2,4-diamino-6-nitrotoluene:

- Reduction of Trinitrotoluene: A common method involves the selective reduction of the nitro groups in trinitrotoluene using reducing agents such as iron powder or zinc dust in acidic conditions .

- Direct Amination: The compound can also be synthesized through direct amination of nitrotoluenes under specific conditions that favor the introduction of amino groups.

2,4-Diamino-6-nitrotoluene has several applications:

- Explosive Manufacturing: It serves as an intermediate in the production of explosives due to its energetic properties.

- Dye Production: The compound is used in synthesizing various dyes and pigments due to its functional groups that allow for further chemical modifications.

- Research: It is utilized in various chemical research applications, particularly those exploring the reactivity and transformation of nitroaromatic compounds.

Studies on interaction mechanisms involving 2,4-diamino-6-nitrotoluene have focused on:

- Biochemical Interactions: Research indicates potential interactions with biological systems that may lead to toxicological effects or metabolic transformations.

- Environmental Impact: Its interactions with microbial communities in contaminated environments are critical for understanding its degradation and persistence.

Several compounds share structural similarities with 2,4-diamino-6-nitrotoluene. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2,4-Diaminotoluene | Two amino groups at positions 2 and 4 | Lacks a nitro group; less toxic |

| 2,4,6-Trinitrotoluene | Three nitro groups at positions 2, 4, and 6 | Highly explosive; widely used in military |

| 3-Amino-4-nitrotoluene | One amino group at position 3 and one nitro group at position 4 | Different positional isomer; unique reactivity |

| 2-Amino-5-nitrotoluene | One amino group at position 2 and one nitro group at position 5 | Different biological activity profile |

Each of these compounds exhibits unique properties that differentiate them from 2,4-diamino-6-nitrotoluene while sharing similar functional groups. The presence of multiple amino or nitro groups influences their reactivity and applications significantly.

This detailed overview highlights the importance of understanding both the chemical characteristics and practical applications of 2,4-diamino-6-nitrotoluene within various scientific fields.

2,4-Diamino-6-nitrotoluene is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol [1]. This compound belongs to the class of amino-nitrotoluenes and is characterized by its unique structure containing two amino groups at positions 2 and 4, with a nitro group at position 6 of the toluene ring [3].

The synthesis of 2,4-diamino-6-nitrotoluene typically begins with toluene as the primary starting material, which undergoes a series of nitration and reduction reactions [27]. The conventional approach involves the nitration of toluene to form mononitrotoluene derivatives, followed by further nitration to dinitrotoluene compounds, and subsequent selective reduction of specific nitro groups [32].

The nitration process typically employs a mixture of concentrated nitric acid and sulfuric acid, commonly referred to as "mixed acid" [27]. In this reaction, sulfuric acid acts as a catalyst while concentrated nitric acid serves as the nitrating agent [32]. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the nitronium ion (NO2+) attacks the aromatic ring of toluene [27].

A typical nitration procedure involves the following steps:

- Formation of para-nitrotoluene (p-MNT) through initial nitration of toluene [32].

- Further nitration of p-MNT to form 2,4-dinitrotoluene (2,4-DNT) [32].

- Additional nitration to produce 2,4,6-trinitrotoluene (TNT) [27].

- Selective reduction of specific nitro groups to yield 2,4-diamino-6-nitrotoluene [26].

The nitration of p-MNT to 2,4-DNT can be achieved using specific reaction conditions as outlined in Table 1 [32]:

| Parameter | Condition |

|---|---|

| Sulfuric acid : water ratio | 0.97-1.16:1 (mol ratio) |

| Initial reaction temperature | 60 ± 2°C |

| Nitric acid concentration | 98% |

| Sulfuric acid concentration | 93% |

| Nitric acid : p-MNT ratio | 1.03-1.10:1 (mol ratio) |

| Sulfuric acid : p-MNT ratio | 1.03-1.52:1 (mol ratio) |

| Addition time | 0.5-1 hour |

| Isothermal reaction temperature | 70-85°C |

| Reaction time | 0.5-1 hour |

The reduction of nitro groups to amino groups can be accomplished through various methods, including catalytic hydrogenation and chemical reduction using reducing agents such as iron or tin in acidic media [20]. The selective reduction of specific nitro groups is crucial for obtaining 2,4-diamino-6-nitrotoluene with high purity [26].

The reduction process typically involves the sequential conversion of nitro groups to amino groups through nitroso and hydroxylamine intermediates [14]. The reduction pathway follows the sequence: -NO2 → -NO → -NHOH → -NH2 [14]. This reduction can be controlled to selectively reduce only specific nitro groups while leaving others intact [26].

Catalytic Hydrogenation of 2,4,6-Trinitrotoluene (TNT)

Catalytic hydrogenation represents one of the most efficient methods for the conversion of 2,4,6-trinitrotoluene (TNT) to 2,4-diamino-6-nitrotoluene [15]. This process involves the selective reduction of two nitro groups while leaving the third nitro group intact [11]. The selectivity of this reaction is crucial for obtaining high-purity 2,4-diamino-6-nitrotoluene [15].

The catalytic hydrogenation of TNT typically employs transition metal catalysts, with nickel, palladium, and copper being the most commonly used [16]. These catalysts facilitate the transfer of hydrogen to the nitro groups, enabling their reduction to amino groups [17]. The efficiency and selectivity of the catalytic hydrogenation process depend on several factors, including the catalyst type, reaction conditions, and the presence of additives [16].

Electrochemical studies have provided valuable insights into the reduction pathways of TNT [11]. Cyclic voltammetry experiments have revealed that the electrochemical reduction of TNT occurs in three distinct steps, corresponding to the sequential reduction of the three nitro groups [33]. The reduction potentials for these steps have been determined to be -0.310 V, -0.463 V, and -0.629 V versus a normal hydrogen electrode (NHE) [33].

Interestingly, the reduction of TNT exhibits regioselectivity, with the nitro groups at the ortho positions (relative to the methyl group) being preferentially reduced [33]. This regioselectivity is evidenced by the observation that 2,6-diamino-4-nitrotoluene exhibits a reduction peak at -0.629 V, which is almost identical to the third reduction peak of TNT and the second reduction peak of 2-amino-4,6-dinitrotoluene [33]. In contrast, 2,4-diamino-6-nitrotoluene exhibits a reduction peak at -0.712 V, indicating that the nitro group at position 6 is less susceptible to reduction [33].

Table 2 presents a comparison of the reduction potentials for various nitrotoluene derivatives [33]:

| Compound | Reduction Potential (V vs NHE) |

|---|---|

| 2,4,6-Trinitrotoluene (1st peak) | -0.310 |

| 2,4,6-Trinitrotoluene (2nd peak) | -0.463 |

| 2,4,6-Trinitrotoluene (3rd peak) | -0.629 |

| 2-Amino-4,6-dinitrotoluene (1st peak) | -0.475 |

| 2-Amino-4,6-dinitrotoluene (2nd peak) | -0.627 |

| 4-Amino-2,6-dinitrotoluene (1st peak) | -0.537 |

| 4-Amino-2,6-dinitrotoluene (2nd peak) | -0.623 |

| 2,6-Diamino-4-nitrotoluene | -0.629 |

| 2,4-Diamino-6-nitrotoluene | -0.712 |

The catalytic hydrogenation of TNT can be performed using various catalytic systems [16]. One effective approach involves the use of copper-based catalysts in a flow hydrogenation setup [20]. This method offers advantages such as improved safety, enhanced reaction control, and higher product purity [20]. The copper catalysts are typically supported on materials such as titanium dioxide or aluminum oxide to increase their surface area and stability [16].

Another promising catalytic system involves the use of palladium catalysts under reducing conditions [17]. These catalysts have demonstrated high efficiency in the reduction of nitro groups to amino groups [17]. The reaction mechanism involves the formation of palladium hydride species, which transfer hydrogen to the nitro groups [17]. The reduction process can be controlled by adjusting parameters such as hydrogen pressure, temperature, and reaction time [17].

Recent studies have explored the use of nickel catalysts for the hydrogenation of nitrotoluene derivatives [31]. These catalysts have shown promising results in terms of activity and selectivity [31]. The kinetics of nitrotoluene reduction using nickel catalysts have been investigated, revealing that the reaction follows first-order kinetics with respect to both the nitrotoluene substrate and the reducing agent [31].

Microbial Biotransformation Pathways from Parent Compounds

Microbial biotransformation represents an environmentally friendly approach for the conversion of nitroaromatic compounds to their amino derivatives [9]. Various microorganisms, including bacteria and fungi, have demonstrated the ability to transform 2,4,6-trinitrotoluene (TNT) into 2,4-diamino-6-nitrotoluene through reductive pathways [12].

Pseudomonas fluorescens has been extensively studied for its ability to transform TNT under nitrate-reducing, non-growth conditions [9]. This bacterium reduces TNT to aminodinitrotoluenes, which are then further reduced to diaminonitrotoluenes [9]. Specifically, 2,4-diamino-6-nitrotoluene (2,4-DANT) is formed as a major metabolite during this biotransformation process [9].

The microbial reduction of TNT typically proceeds through a sequential pathway involving the formation of various intermediates [14]. The initial step involves the reduction of one nitro group to form aminodinitrotoluenes, primarily 4-amino-2,6-dinitrotoluene (4A26DNT) and 2-amino-4,6-dinitrotoluene (2A46DNT) [14]. These compounds are then further reduced to form diaminonitrotoluenes, including 2,4-diamino-6-nitrotoluene [14].

The microbial transformation of TNT involves several enzymatic systems [18]. Carbon monoxide dehydrogenase (CODH) from Clostridium thermoaceticum has been shown to catalyze the transformation of TNT to various reduced products [18]. In the presence of saturating carbon monoxide, CODH catalyzes the conversion of TNT to monohydroxylamino derivatives, which are then converted to dihydroxylamino compounds [18]. These intermediates can be further reduced to form 2,4-diamino-6-nitrotoluene [18].

Table 3 summarizes the key intermediates formed during the microbial transformation of TNT to 2,4-diamino-6-nitrotoluene [23]:

| Intermediate | Chemical Name | Formation Pathway |

|---|---|---|

| 2HA46DNT | 2-Hydroxylamino-4,6-dinitrotoluene | Initial reduction of TNT |

| 4HA26DNT | 4-Hydroxylamino-2,6-dinitrotoluene | Initial reduction of TNT |

| 2A46DNT | 2-Amino-4,6-dinitrotoluene | Further reduction of 2HA46DNT |

| 4A26DNT | 4-Amino-2,6-dinitrotoluene | Further reduction of 4HA26DNT |

| 24D(HA)6NT | 2,4-Di(hydroxylamino)-6-nitrotoluene | Reduction of 2A46DNT or 4A26DNT |

| 2HA4A6NT | 2-Hydroxylamino-4-amino-6-nitrotoluene | Reduction of 24D(HA)6NT |

| 24DA6NT | 2,4-Diamino-6-nitrotoluene | Final reduction product |

Studies with Escherichia coli have provided insights into the reductive transformation of TNT [23]. Aerobically grown E. coli cultures have been shown to reduce TNT to various intermediates, including 4-hydroxylamino-2,6-dinitrotoluene (4HA26DNT), 4-amino-2,6-dinitrotoluene (4A26DNT), and ultimately 2,4-diamino-6-nitrotoluene (24DA6NT) [23]. The transformation pathway exhibits a preference for the reduction of the para-positioned nitro group (position 4) over the ortho-positioned nitro groups (positions 2 and 6), with a ratio exceeding 10:1 [23].

The fungus Phanerochaete chrysosporium has also been studied for its ability to transform TNT [30]. Under appropriate conditions, this fungus reduces TNT to aminodinitrotoluenes and diaminonitrotoluenes [30]. The biotransformation of TNT by P. chrysosporium is associated with the appearance of manganese peroxidase (MnP) and lignin-dependent peroxidase (LiP) activities [30]. MnP activity is observed immediately after TNT disappearance, coinciding with the formation of initial metabolites such as hydroxylamino and amino derivatives [30]. LiP activity appears later, corresponding to the formation of acyl derivatives [30].

Solvent-Mediated Acetylation and Deacetylation Processes

Acetylation and deacetylation processes play important roles in the chemistry of 2,4-diamino-6-nitrotoluene and related compounds [21]. These processes involve the addition or removal of acetyl groups (CH3CO-) to or from the amino groups of the molecule [21]. Acetylation typically results in the formation of amide bonds, while deacetylation involves the hydrolysis of these bonds [25].

The acetylation of 2,4-diamino-6-nitrotoluene can be achieved using various reagents, with acetic anhydride being one of the most commonly employed [21]. The reaction between 2,4-diamino-6-nitrotoluene and an equimolar quantity of acetic anhydride in dry acetone at room temperature results in the formation of 2-amino-4-acetamido-6-nitrotoluene [21]. This indicates that the amino group at position 4 is more susceptible to acetylation than the one at position 2 [21].

The selectivity of the acetylation process can be influenced by various factors, including the solvent, temperature, and the presence of catalysts [22]. Polar aprotic solvents such as acetone and dimethylformamide (DMF) are commonly used for acetylation reactions [22]. These solvents facilitate the reaction by enhancing the nucleophilicity of the amino groups and stabilizing the transition states [22].

Reductive acetylation represents an efficient approach for the direct conversion of nitro compounds to acetamido derivatives without isolating the intermediate amines [22]. This one-pot process involves the reduction of nitro groups to amino groups, followed by immediate acetylation [22]. Various reducing agents, including sodium borohydride (NaBH4) in combination with palladium catalysts, have been employed for this purpose [22].

Table 4 presents a comparison of different conditions for the reductive acetylation of nitroaromatic compounds [22]:

| Reducing Agent | Acetylating Agent | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| NaBH4 | Acetic anhydride | Aqueous methanol | Pd/C | 85-95 |

| Zn dust | Acetic anhydride | Acetic acid | None | 70-80 |

| Iron | Acetic anhydride | Acetic acid | None | 75-85 |

| Indium | Acetic anhydride | Acetic acid/Methanol | None | 80-90 |

| Samarium | Acetic anhydride | Acetic acid | None | 75-85 |

| H2 | Acetic anhydride | Acetic acid | Pd/C | 85-95 |

The deacetylation of acetamido derivatives of nitrotoluenes can be achieved through hydrolysis under acidic or basic conditions [25]. Acidic hydrolysis typically employs mineral acids such as hydrochloric acid or sulfuric acid, while basic hydrolysis uses alkali hydroxides such as sodium hydroxide or potassium hydroxide [25]. The choice of hydrolysis conditions depends on the stability of the substrate and the desired selectivity [25].

Enzymatic deacetylation represents another approach for the removal of acetyl groups from acetamido derivatives [25]. Various deacetylase enzymes have been identified that can catalyze the hydrolysis of amide bonds [25]. These enzymes exhibit specificity for particular substrates and can be employed for selective deacetylation reactions [25].

The acetylation and deacetylation of nitroaromatic compounds have been studied in the context of microbial metabolism [12]. Under nitrate-reducing conditions, Pseudomonas fluorescens transforms 2,4-diamino-6-nitrotoluene to a novel metabolite, 4-N-acetylamino-2-amino-6-nitrotoluene (4-N-AcANT) [12]. This acetylation process occurs naturally as part of the microbial transformation pathway [12].

Similarly, Pseudomonas aeruginosa has been shown to acetylate the amino groups of diaminotoluene derivatives [13]. The biotransformation of 2,4-diaminotoluene to 4-acetamide-2-aminotoluene by this bacterium occurs at a rate 24 times faster than the corresponding abiotic transformation [13]. This highlights the efficiency of microbial acetylation processes [13].